molecular formula C22H28N2O5 B15027356 [4-(2,3-Dimethoxybenzyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

[4-(2,3-Dimethoxybenzyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

Cat. No.: B15027356
M. Wt: 400.5 g/mol
InChI Key: WHNQIEWTRVSKDK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzoyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of two methoxy groups attached to a benzoyl and a phenyl ring, which are further connected to a piperazine ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 2,3-dimethoxybenzoyl chloride with 2,3-dimethoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzoyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxybenzoyl)piperazine
  • 1-(2,3-Dimethoxyphenyl)piperazine
  • 1-(2,3-Dimethoxybenzyl)piperazine

Uniqueness

1-(2,3-Dimethoxybenzoyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine is unique due to the presence of both benzoyl and phenyl groups with methoxy substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-9-5-7-16(20(18)28-3)15-23-11-13-24(14-12-23)22(25)17-8-6-10-19(27-2)21(17)29-4/h5-10H,11-15H2,1-4H3

InChI Key

WHNQIEWTRVSKDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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